Bis(2-methoxyethyl) phthalate-3,4,5,6-D4
Description
Structure
2D Structure
Properties
IUPAC Name |
bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334591 | |
| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1398065-54-7 | |
| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of Phthalic Acid with Deuterated 2-Methoxyethanol
The most conventional approach involves direct esterification of phthalic acid (or its derivatives) with deuterated 2-methoxyethanol under acid catalysis. This method is favored for its simplicity and high yield.
$$
\text{Phthalic acid} + 2 \times \text{Deuterated 2-methoxyethanol} \xrightarrow{\text{acid catalyst, heat}} \text{D4-BisMEP}
$$
- Acid catalyst: Sulfuric acid or p-toluenesulfonic acid
- Temperature: 120–150°C
- Reaction time: 4–8 hours
- Removal of water: Continuous azeotropic distillation using toluene or xylene
Studies indicate that employing azeotropic removal of water shifts equilibrium towards ester formation, improving yield and purity. The process is scalable and compatible with industrial manufacturing.
Data Table 1: Esterification Conditions
| Parameter | Typical Value | References |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | , |
| Temperature | 130–150°C | , |
| Reaction time | 4–8 hours | , |
| Water removal method | Azeotropic distillation | , |
| Yield | 85–95% | , |
Transesterification Using Deuterated Alcohols
An alternative involves transesterification of pre-formed phthalate esters with deuterated 2-methoxyethanol. This route offers better control over isotopic incorporation and reduces side reactions.
$$
\text{Diester} + 2 \times \text{Deuterated 2-methoxyethanol} \xrightarrow{\text{catalyst, heat}} \text{D4-BisMEP}
$$
- Catalyst: Zinc acetate or titanium-based catalysts
- Temperature: 100–140°C
- Excess of deuterated alcohol: 2–3 equivalents
- Reaction time: 6–12 hours
Transesterification provides higher isotopic purity and minimizes exchange with ambient moisture, which is critical for isotope-labeled compounds.
Data Table 2: Transesterification Parameters
| Parameter | Typical Value | References |
|---|---|---|
| Catalyst | Zinc acetate | , |
| Temperature | 120°C | , |
| Excess alcohol | 2.5 equivalents | , |
| Reaction time | 6–12 hours | , |
| Purity of product | >98% isotopic enrichment | , |
Purification Techniques
Post-synthesis purification is crucial for obtaining high-purity D4-BisMEP, especially for analytical and industrial applications.
Considerations for Isotopic Labeling
- Reagent Purity: Use of high-purity deuterated 2-methoxyethanol (≥98 atom % D) is essential.
- Reaction Environment: Inert atmospheres (nitrogen or argon) prevent hydrogen-deuterium exchange.
- Temperature Control: Maintaining low to moderate temperatures minimizes isotopic scrambling.
- Solvent Choice: Use of deuterated solvents or anhydrous conditions reduces exchange with protium.
Summary of Key Findings
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and methoxyethanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid and other oxidation products.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the methoxyethanol groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid and methoxyethanol.
Oxidation: Phthalic acid and various oxidation by-products.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Internal Standard in Mass Spectrometry
D4-MEHP is predominantly used as an internal standard in mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of four deuterium atoms enables researchers to distinguish the standard from the target analytes, leading to more accurate quantification of compounds like bis(2-ethylhexyl) phthalate (BEHP) in environmental and biological samples .
Environmental Monitoring
The compound is critical for monitoring phthalate levels in environmental samples. Its isotopic nature allows for precise tracking of phthalates in complex matrices such as soil and water. This is particularly important given the health concerns associated with phthalate exposure .
Pharmacokinetics Studies
D4-MEHP aids in pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of phthalates within biological systems. By using isotopically labeled compounds, researchers can trace metabolic pathways and interactions with biomolecules more effectively .
Toxicological Assessments
The compound is also employed in toxicological studies to assess the safety and biological impact of phthalates. Understanding how D4-MEHP interacts with cellular components can provide insights into potential health risks associated with phthalate exposure .
Polymer Chemistry
In material science, D4-MEHP is used to study the behavior of plasticizers within polymeric materials. Its unique structure allows researchers to explore how different additives affect the properties of polymers, such as flexibility and durability .
Case Study 1: Environmental Analysis
A study utilized D4-MEHP as a standard to quantify BEHP levels in river water samples. The results indicated significant concentrations of phthalates, underscoring the need for regulatory measures to control pollution from plasticizers .
Case Study 2: Pharmacokinetics Research
In a pharmacokinetics study involving rodents, D4-MEHP was administered to trace the metabolic fate of phthalates. The findings revealed distinct metabolic pathways that could explain varying toxicity levels among different phthalates .
Mechanism of Action
The mechanism of action of phthalic acid, bis-methylglycol ester D4 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into the polymer matrix, reducing intermolecular forces and increasing flexibility. In biological systems, phthalates can interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways depend on the specific context of its use and exposure.
Comparison with Similar Compounds
Comparison with Similar Deuterated Phthalates
Structural and Functional Differences
Deuterated phthalates share a common benzene-dicarboxylate backbone but differ in ester substituents, which influence their physicochemical and toxicological profiles. Below is a comparative analysis:
Table 1: Key Properties of Deuterated Phthalates
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity/Isotopic Enrichment | Key Applications |
|---|---|---|---|---|---|
| Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 | C₁₄²H₄H₁₄O₆ | 286.31 | 1398065-54-7 | >95% (HPLC) | Analytical standards, toxicology |
| Bis(2-ethylhexyl) phthalate-3,4,5,6-D4 | C₂₄D₄H₃₄O₄ | 394.58 | 93951-87-2 | 98 atom% D | Environmental monitoring |
| Bis(2-butoxyethyl) phthalate-3,4,5,6-D4 | C₂₀H₂₆D₄O₆ | 386.46 | 1398065-96-7 | >97% | Reproductive toxicity studies |
| Diethyl phthalate-3,4,5,6-D4 | C₁₂H₁₀D₄O₄ | 194.19 | 93952-12-6 | 98 atom% D | Polymer research, biodegradation |
| Di-n-butyl phthalate-D4 | C₁₆H₁₈D₄O₄ | 282.33 | 93952-11-5 | 98 atom% D | Regulatory compliance testing |
Substituent Effects on Properties
- Polarity and Solubility: Bis(2-methoxyethyl) phthalate-D4 has higher polarity due to the methoxyethyl group, enhancing solubility in polar solvents like methanol or water compared to longer-chain analogs (e.g., Bis(2-ethylhexyl) phthalate-D4) . Bis(2-ethylhexyl) phthalate-D4 (DEHP-d4) is highly lipophilic, making it suitable for lipid-rich matrix analysis .
Thermal Stability :
- Toxicity Profiles: All deuterated phthalates retain the reproductive toxicity hazards of their non-deuterated counterparts. For example, DMEP is classified as toxic to reproduction (Category 1B, H360FD) . DEHP-d4 and DMEP-d4 are prioritized in regulatory studies due to their widespread historical use and persistence in ecosystems .
Analytical Chemistry
Toxicology Studies
Biological Activity
Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 (DMEP-D4) is a deuterated derivative of bis(2-methoxyethyl) phthalate (DMEP), a compound widely used in industrial applications. This article explores its biological activity, including its metabolism, toxicity, and potential health effects based on diverse sources.
- Chemical Formula : CHDO
- Molecular Weight : 286.32 g/mol
- CAS Number : 1398065-54-7
- Solubility : Slightly soluble in DMSO and methanol
Metabolism and Pharmacokinetics
DMEP-D4 undergoes metabolic processes similar to its non-deuterated counterpart. It is primarily metabolized into methoxyacetic acid (MAA) through oxidation. Studies indicate that when administered intravenously, DMEP is rapidly transferred across the placenta into the fetus, suggesting significant fetal exposure during pregnancy .
In animal studies, DMEP-D4 has shown varying degrees of absorption and excretion patterns:
- Rats : Following oral administration, significant excretion occurs via urine within 48 hours, with some accumulation in tissues at higher doses .
- Humans : Limited data exists; however, similar compounds have demonstrated a first-order elimination process from plasma .
Acute Toxicity
DMEP-D4 exhibits low acute toxicity through oral, dermal, and inhalational routes. In animal studies:
Subchronic Toxicity
In subchronic studies involving repeated doses:
- Rats : Doses of 1000 mg/kg body weight/day resulted in significant decreases in thymus and testes weights. At lower doses (100 mg/kg), slight decreases in hemoglobin and hematocrit values were recorded. The primary sites of toxicity were determined to be the thymus and testes .
| Dose (mg/kg bw/d) | Effect Observed |
|---|---|
| 100 | Decreased hemoglobin and hematocrit |
| 250 | Testicular weight decrease in mice |
| 1000 | Thymic atrophy and testicular atrophy |
The mechanism of action for DMEP-D4 involves its interaction with various molecular targets. The incorporation of deuterium alters its pharmacokinetic profile compared to non-deuterated analogs, potentially leading to differences in absorption, distribution, metabolism, and excretion. This can result in altered biological activity that may influence therapeutic outcomes or toxicity profiles .
Case Studies and Research Findings
- Dermal Absorption Studies : Research indicates that phthalates can be absorbed dermally from products such as skin wipes. This raises concerns regarding cumulative exposure from everyday products containing DMEP-D4 .
- Health Effects on Reproductive Systems : In studies examining reproductive toxicity, DMEP-D4 has been linked to testicular atrophy in male rats at high doses. This finding underscores the need for further investigation into its effects on human reproductive health .
- Environmental Impact Studies : As a compound used in various industrial applications, DMEP-D4 has been studied for its environmental persistence and potential bioaccumulation. Its deuterium labeling aids in tracing its pathways in ecological studies .
Q & A
Basic Question: How is Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 structurally distinguished from its non-deuterated counterpart, and what analytical advantages does this labeling provide?
Answer:
The deuterated form replaces four hydrogen atoms on the benzene ring (positions 3, 4, 5, and 6) with deuterium (²H), creating a distinct mass difference detectable via mass spectrometry. This isotopic labeling enables precise quantification in complex matrices (e.g., biological fluids or environmental samples) by serving as an internal standard. For example, isotope dilution mass spectrometry (IDMS) uses the deuterated compound to correct for matrix effects and ionization efficiency variations, improving accuracy in trace-level analyses .
Basic Question: What validated analytical methods are recommended for quantifying this compound in environmental or biological samples?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with solid-phase extraction (SPE) is widely validated for this purpose. Key steps include:
- Sample Preparation : Use deuterated analogs (e.g., DEHP-d4) as internal standards to normalize recovery rates during SPE .
- Chromatography : A C18 column with gradient elution (water/acetonitrile) separates phthalates from co-eluting contaminants.
- Detection : Multiple reaction monitoring (MRM) targets specific transitions (e.g., m/z 391 → 153 for the deuterated compound) to minimize interference .
Table 1 : Optimized MRM Transitions for Common Phthalates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Bis(2-methoxyethyl) phthalate-D4 | 391.2 | 153.1 |
| DEHP-d4 | 395.3 | 157.1 |
Advanced Question: How can researchers resolve discrepancies in recovery rates when using Bis(2-methoxyethyl) phthalate-D4 as an internal standard across heterogeneous sample matrices?
Answer:
Matrix effects (e.g., ion suppression in urine vs. serum) require method customization:
- Matrix-Matched Calibration : Prepare calibration curves in the same matrix as the sample (e.g., synthetic urine or dust extracts) .
- Post-Column Infusion : Identify regions of ion suppression/chromatographic interference and adjust LC conditions accordingly.
- Cross-Validation : Compare results with alternative methods (e.g., gas chromatography-MS) to confirm reproducibility .
Advanced Question: What metabolic pathways of Bis(2-methoxyethyl) phthalate can be elucidated using its deuterated analog in in vivo studies?
Answer:
Deuterated labeling allows tracking of phase I/II metabolism. For example:
- Phase I : Hydrolysis of the ester bonds produces mono(2-methoxyethyl) phthalate (MMEP), detectable via LC-MS/MS.
- Phase II : Glucuronidation of MMEP can be quantified using isotopic patterns to distinguish endogenous vs. exogenous metabolites.
- Kinetic Studies : Deuterium labeling minimizes interference from background phthalates, enabling precise measurement of elimination half-lives .
Basic Question: What safety protocols are critical when handling Bis(2-methoxyethyl) phthalate-D4 in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to limit inhalation of vapors (flash point: ~205°C) .
- Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities to prevent environmental release .
Advanced Question: How does the environmental persistence of Bis(2-methoxyethyl) phthalate-D4 compare to non-deuterated phthalates in soil/water systems?
Answer:
Deuterium labeling does not significantly alter environmental behavior due to similar chemical properties. However, isotopic tracing enables differentiation between biotic/abiotic degradation:
- Photodegradation : Monitor deuterium retention in degradation byproducts via high-resolution MS.
- Bioaccumulation : Compare tissue concentrations in model organisms (e.g., zebrafish) using deuterated vs. non-deuterated forms to assess biomagnification potential .
Advanced Question: What experimental strategies mitigate co-elution challenges when analyzing Bis(2-methoxyethyl) phthalate-D4 alongside structurally similar plasticizers?
Answer:
- Chromatographic Optimization : Increase column length (e.g., 150 mm C18) or reduce particle size (2.1 µm) to enhance resolution .
- Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences.
- Spectral Libraries : Use tandem MS libraries (e.g., NIST) to confirm peak identity and exclude false positives .
Basic Question: What quality control measures ensure the integrity of Bis(2-methoxyethyl) phthalate-D4 reference materials during long-term storage?
Answer:
- Storage Conditions : Store at 0–6°C in amber glass vials to prevent photodegradation and hydrolysis .
- Purity Checks : Perform quarterly LC-MS analysis to verify isotopic purity (>98% deuterium) and absence of degradation products .
- Batch Documentation : Track lot-specific certificates of analysis (CoA) for traceability .
Advanced Question: How can deuterium isotope effects influence the interpretation of kinetic data in enzymatic assays involving Bis(2-methoxyethyl) phthalate-D4?
Answer:
Deuterium’s higher mass may slightly alter reaction rates (kinetic isotope effects, KIE). For accurate kinetics:
- Control Experiments : Compare hydrolysis rates of deuterated vs. non-deuterated forms under identical conditions.
- Computational Modeling : Use density functional theory (DFT) to predict KIEs for ester bond cleavage .
Advanced Question: What are the implications of detecting Bis(2-methoxyethyl) phthalate-D4 in procedural blanks, and how can contamination be minimized?
Answer:
Blanks indicate laboratory contamination, often from plasticware or solvents. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
